2-[(4-bromobenzoyl)amino]-4-(2-methylpropyl)thiophene-3-carboxylic acid
Overview
Description
2-[(4-bromobenzoyl)amino]-4-(2-methylpropyl)thiophene-3-carboxylic acid is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .
Mechanism of Action
Target of Action
The primary targets of 2-[(4-bromobenzoyl)amino]-4-isobutyl-3-thiophenecarboxylic acid are Prostaglandin G/H synthase 1 and 2 . These enzymes, also known as cyclooxygenase 1 and 2 (COX-1 and COX-2) , play a crucial role in the synthesis of prostaglandins, which are key mediators of inflammation .
Mode of Action
The compound acts by inhibiting the cyclooxygenase enzymes, thereby blocking the synthesis of prostaglandins . This results in a decrease in the inflammatory response, as prostaglandins have been shown to mediate certain types of intraocular inflammation .
Biochemical Pathways
By inhibiting the cyclooxygenase enzymes, the compound disrupts the arachidonic acid pathway , which is responsible for the production of prostaglandins . The downstream effects include a reduction in vasodilation, vascular permeability, and leukocytosis, all of which are associated with inflammation .
Result of Action
The inhibition of prostaglandin synthesis by this compound leads to a reduction in inflammation. This makes it potentially useful in the treatment of conditions characterized by inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-bromobenzoyl)amino]-4-(2-methylpropyl)thiophene-3-carboxylic acid typically involves the condensation of 4-bromobenzoyl chloride with 2-amino-4-(2-methylpropyl)thiophene-3-carboxylic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-[(4-bromobenzoyl)amino]-4-(2-methylpropyl)thiophene-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium thiolate for substitution reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted thiophene derivatives .
Scientific Research Applications
2-[(4-bromobenzoyl)amino]-4-(2-methylpropyl)thiophene-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the development of organic semiconductors and other advanced materials
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-(4-bromobenzoyl)thiophene: A related compound with similar structural features but different functional groups.
2-[(4-bromobenzoyl)amino]thiophene-3-carboxylic acid: Another thiophene derivative with a similar core structure
Uniqueness
2-[(4-bromobenzoyl)amino]-4-(2-methylpropyl)thiophene-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a bromobenzoyl group and a thiophene ring with an isobutyl side chain makes it a versatile compound for various applications .
Properties
IUPAC Name |
2-[(4-bromobenzoyl)amino]-4-(2-methylpropyl)thiophene-3-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO3S/c1-9(2)7-11-8-22-15(13(11)16(20)21)18-14(19)10-3-5-12(17)6-4-10/h3-6,8-9H,7H2,1-2H3,(H,18,19)(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOGMJXQNEBCXOP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CSC(=C1C(=O)O)NC(=O)C2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501321078 | |
Record name | 2-[(4-bromobenzoyl)amino]-4-(2-methylpropyl)thiophene-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501321078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
53.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26658497 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
326878-56-2 | |
Record name | 2-[(4-bromobenzoyl)amino]-4-(2-methylpropyl)thiophene-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501321078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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